N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-11-4-6-12(7-5-11)17-14(21)10-2-1-3-13(8-10)20-9-16-18-19-20/h1-9H,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSVTIIIKZRIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors such as nitriles or hydrazines under acidic or basic conditions.
Coupling with Chlorophenyl Group: The tetrazole ring is then coupled with a 4-chlorophenyl derivative using a suitable coupling reagent like EDCI or DCC.
Formation of Benzamide:
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Compounds containing the tetrazole moiety have shown promising antimicrobial properties. Research indicates that derivatives similar to N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide exhibit significant activity against various bacterial strains and fungi. For instance:
| Target Organism | Activity Type | Efficacy Level | Reference |
|---|---|---|---|
| Salmonella typhi | Antimicrobial | Moderate to Strong | |
| Bacillus subtilis | Antimicrobial | Strong | |
| Escherichia coli | Antimicrobial | Moderate |
Antihypertensive Effects
The tetrazole group is known for its role in antihypertensive agents. Compounds with this moiety may act as antagonists at angiotensin II receptors (AT1), leading to reduced blood pressure through non-competitive inhibition. Studies have demonstrated that similar compounds effectively lower blood pressure in animal models by blocking AT1 receptors, suggesting potential therapeutic applications for hypertension management .
Enzyme Inhibition
This compound has been investigated for its enzyme inhibition capabilities, particularly against acetylcholinesterase and urease enzymes. The presence of hydrophobic regions in the molecule facilitates interaction with target enzymes, leading to inhibition. This property is significant for developing treatments for conditions such as Alzheimer's disease and other cognitive disorders .
Antibacterial Screening
A study evaluated a series of tetrazole derivatives and found that compounds similar to this compound exhibited significant antibacterial activity against multiple strains including Bacillus subtilis and Escherichia coli. These findings support the potential use of this compound in developing new antimicrobial agents .
Antihypertensive Research
Research on tetrazole-containing compounds showed that they effectively lower blood pressure in animal models by blocking AT1 receptors. This suggests that this compound may have similar therapeutic potential for hypertension .
Enzyme Interaction Studies
Investigations into the binding interactions of structurally related compounds revealed strong inhibitory effects on urease and acetylcholinesterase. These studies indicate potential applications in treating conditions like hypertension and Alzheimer's disease by utilizing the compound's ability to inhibit these enzymes .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include N-(4-bromophenyl)-3-(1H-1,2,3-triazol-1-yl)benzamide derivatives (e.g., compounds 4a-h in ). Below is a comparative analysis based on substituents, heterocycles, and biological activity:
Detailed Analysis
Substituent Effects: The 4-chlorophenyl group in the target compound is smaller and less polarizable than the 4-bromophenyl group in analogs like 4a-h. This difference may alter binding affinity to kinase targets (e.g., bromine’s bulk could hinder access to hydrophobic pockets).
Heterocycle Impact :
- The tetrazole ring’s acidic NH group (pKa ~4.9) enables stronger hydrogen bonding compared to the triazole (pKa ~10.1), which may improve target engagement.
- Triazole-based analogs (e.g., 4a-h ) showed kinase inhibition via interactions with ATP-binding sites, but tetrazole’s enhanced acidity could modulate selectivity or potency .
However, tetrazole-containing drugs (e.g., losartan) are clinically validated for their stability and efficacy, suggesting comparable or superior pharmacological profiles .
Biological Activity
N-(4-chlorophenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and structure:
- Molecular Formula : C9H8ClN5
- IUPAC Name : this compound
- CAS Number : 39889-76-4
The presence of the tetrazole ring is significant as it contributes to the compound's pharmacological properties.
Research indicates that this compound exhibits its biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes related to cancer progression and inflammation. For instance, it may interact with cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown IC50 values ranging from 4.22 to 6.38 μM against A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells .
- Antimicrobial Properties : The compound has also been investigated for its antibacterial and antifungal activities. It demonstrated significant inhibition zones against several microbial strains, suggesting potential as an antimicrobial agent .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in HeLa cells by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors like Bcl-2 . This mechanism was confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of this compound against both gram-positive and gram-negative bacteria. The results indicated that it effectively inhibited bacterial growth with minimal inhibitory concentrations comparable to standard antibiotics .
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | DCM, Et₃N, RT | 60–75% |
| 2 | EtOH, reflux, 4h | 50–65% |
Basic: Which spectroscopic and analytical techniques are used to characterize this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm the amide bond (δ ~7.8–8.2 ppm for NH) and tetrazole proton (δ ~9.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) with <2 ppm error .
- X-ray Crystallography : Orthorhombic crystal systems (space group P212121) reveal bond angles and torsional strain in the benzamide-tetrazole moiety .
Q. Methodological Answer :
- Trifluoromethyl Groups : Increase lipophilicity (logP) and metabolic stability, enhancing membrane permeability in antibacterial assays .
- Tetrazole vs. Triazole : Tetrazole’s higher acidity (pKa ~4.9) improves solubility in physiological pH, while triazole derivatives may exhibit stronger π-π stacking with enzyme active sites .
Case Study :
Replacing the tetrazole with a nitro group reduces antibacterial efficacy by 80% (IC₅₀ from 2.5 µM to 12.4 µM), as shown in Pseudomonas aeruginosa inhibition assays .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer :
Contradictions often arise from:
- Purity Variability : Use HPLC (C18 column, MeCN:H₂O gradient) to ensure >98% purity .
- Assay Conditions : Standardize bacterial strains (e.g., ATCC controls) and culture media (e.g., Mueller-Hinton broth) .
- Orthogonal Assays : Combine MIC (minimum inhibitory concentration) tests with time-kill kinetics to confirm bacteriostatic vs. bactericidal effects .
Q. Example Workflow :
Validate compound purity via LC-MS.
Replicate assays in triplicate using CLSI guidelines.
Cross-check with computational docking (e.g., AutoDock Vina) to confirm target binding (e.g., acps-pptase enzymes) .
Advanced: What computational strategies optimize its pharmacokinetic profile?
Q. Methodological Answer :
- QSAR Modeling : Use descriptors like topological polar surface area (TPSA) and LogD to predict absorption (e.g., TPSA <90 Ų improves blood-brain barrier penetration) .
- Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
Example Optimization :
Adding a methyl group to the tetrazole ring reduces CYP2D6 metabolism (t₁/₂ increased from 1.2 h to 4.8 h) .
Basic: What are its primary biological targets and mechanisms of action?
Q. Methodological Answer :
Q. Supporting Data :
| Target | IC₅₀ (µM) | Organism |
|---|---|---|
| acps-pptase | 2.5 | Staphylococcus aureus |
| FabH | 8.7 | E. coli |
Advanced: How to design derivatives with improved solubility without compromising activity?
Q. Methodological Answer :
- Polar Substituents : Introduce sulfonamide (-SO₂NH₂) or morpholine groups to increase TPSA .
- Prodrug Approach : Convert the tetrazole to a methyl ester (hydrolyzed in vivo) to enhance aqueous solubility .
Case Study :
A morpholine derivative showed 3-fold higher solubility (from 0.6 µg/mL to 1.8 µg/mL) while maintaining MIC values against S. aureus .
Basic: What safety and handling precautions are recommended for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
